molecular formula C12H19Cl2F3N2O B1396802 N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride CAS No. 1328641-59-3

N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride

Cat. No. B1396802
M. Wt: 335.19 g/mol
InChI Key: HQLWBIFYHKEKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride (DMTEDD) is an organofluorine compound that has been widely used in scientific research due to its high reactivity and low toxicity. DMTEDD is a versatile reagent that has been used for a variety of purposes, including synthesis, catalysis, and drug development. In

Scientific Research Applications

Alzheimer's Disease Therapy

Tetrahydrosalens, including N,N'-bis(2-hydroxybenzyl)-ethane-1,2-diamine and its derivatives, have been evaluated for potential use as Alzheimer's disease (AD) therapeutics. These compounds show significant affinity for metal ions, which is hypothesized to play a crucial role in the etiology of AD. Their ability to disrupt metal-peptide interactions via chelation therapy is seen as a promising therapeutic strategy. Tetrahydrosalens were found to attenuate amyloid-beta aggregation in the presence of Cu(2+) and Zn(2+) and were also determined to be potent antioxidants (Storr et al., 2009).

Interaction with DNA

N-Benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine and its Ni(II) complex interact with calf thymus DNA, suggesting potential applications in DNA studies. The complex binds to DNA via electrostatic interactions, with a binding constant of 1.02 × 10^4 mol−1 L (Wang et al., 2008).

Catalysis and Oxidation Processes

Various complexes of tetrahydrosalens, such as N,N-dimethyl-N',N'-bis(pyrid-2-ylmethyl)ethane-1,2-diamine, have been studied for their potential as catalysts in hydroxylation and oxidation reactions. These complexes have shown efficiency in alkane oxidation using m-CPBA as an oxidant, indicating potential applications in chemical synthesis (Balamurugan et al., 2011).

Cytotoxicity in Cancer Research

Certain platinum(IV) compounds, including those derived from N,N-dimethyl-ethane-1,2-diamine, have been investigated for their cytotoxicity against various human cancer cell lines. These compounds show potential as chemotherapeutic agents due to their effectiveness at low micromolar or even nanomolar concentrations (Pichler et al., 2011).

Metal Ion Recognition and Fluorescence

Diamine-salicylaldehyde derivatives have been developed into fluoroionophores, capable of recognizing and binding specific metal ions such as Zn^2+ and Cd^2+. These compounds, including N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine, are used in cellular metal staining and fluorescence methods, which could be significant in biological and chemical sensing applications (Hong et al., 2012).

properties

IUPAC Name

N',N'-dimethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O.2ClH/c1-17(2)8-7-16-9-10-5-3-4-6-11(10)18-12(13,14)15;;/h3-6,16H,7-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLWBIFYHKEKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1OC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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